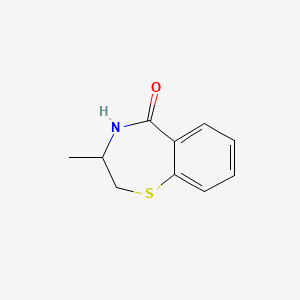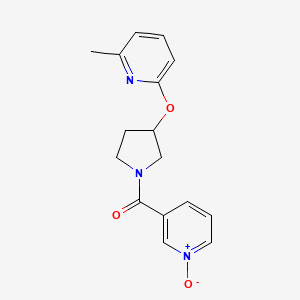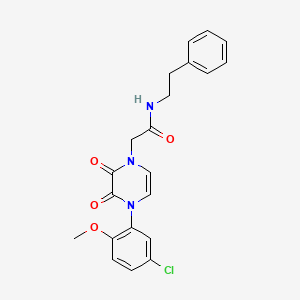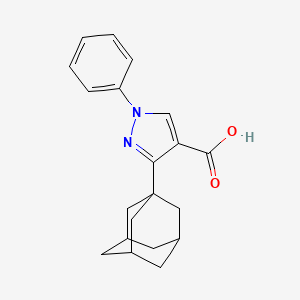![molecular formula C21H24N4O2 B2708567 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005281-47-9](/img/structure/B2708567.png)
1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione” has a molecular formula of C21H24N4O2. It has an average mass of 364.441 Da and a monoisotopic mass of 364.189911 Da .
Molecular Structure Analysis
The compound’s structure can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the compound’s carbon and hydrogen atoms .Physical And Chemical Properties Analysis
The compound is an off-white solid with a yield of 88% . Its IR spectrum shows a strong, sharp peak at 1714 cm−1, which corresponds to the carbonyl group of the coumarin ring .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Research has explored the molecular structure and interactions of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing insights into dimerization and aromatic pi-pi-stacking interactions. These findings contribute to our understanding of the structural characteristics and potential applications of compounds like 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione in materials science and drug design (Avasthi et al., 2002).
Antimicrobial and Anti-inflammatory Agents
The synthesis and biological evaluation of novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety have been conducted. These compounds have shown promising antimicrobial and anti-inflammatory activities, highlighting the potential of such molecules in pharmaceutical applications (Kendre et al., 2015).
Electroluminescent Materials
New low-molecular weight compounds with potential applications in organic light-emitting devices (OLEDs) have been synthesized, showcasing the role of such molecules in the development of electroluminescent materials. This research underscores the versatility of compounds related to this compound in creating advanced materials for electronic applications (Dobrikov et al., 2011).
Synthetic Methodologies
The development of novel synthetic methodologies for heterocyclic compounds, utilizing catalysts and environmentally friendly conditions, has been explored. These studies contribute to the advancement of synthetic organic chemistry, providing efficient routes to complex molecules for various scientific and industrial applications (Gharib et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-23(2)16-11-9-15(10-12-16)18-17-19(21(27)24(3)20(17)26)25(22-18)13-14-7-5-4-6-8-14/h4-12,17-19,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOFGYGTFSRXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324807 |
Source


|
| Record name | 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1005281-47-9 |
Source


|
| Record name | 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)

![hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid](/img/structure/B2708493.png)


![1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2708497.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708499.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2708504.png)
